N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
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Overview
Description
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, an oxolane ring, and a prop-2-enamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the oxolane intermediate.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amidation reaction, where the oxolane-chlorophenyl intermediate reacts with a suitable amide precursor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but contains a cyano and trifluoromethyl group instead of the chlorophenyl group.
(E)-3-(4-Chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Contains a methoxyphenyl group instead of the oxolane ring.
Uniqueness
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is unique due to its combination of a chlorophenyl group, an oxolane ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWFUOQEGSZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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